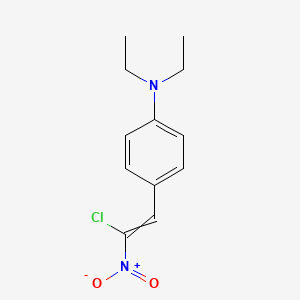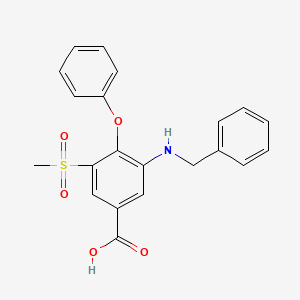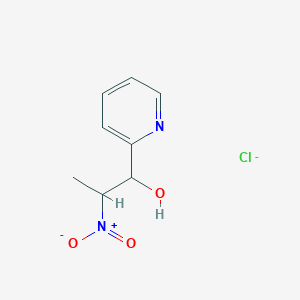
2-Nitro-1-pyridin-2-yl-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-1-pyridin-2-yl-propan-1-ol is an organic compound characterized by the presence of a nitro group, a pyridine ring, and a hydroxyl group attached to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-1-pyridin-2-yl-propan-1-ol typically involves the nitration of 1-pyridin-2-yl-propan-1-ol. This process can be achieved by reacting 1-pyridin-2-yl-propan-1-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted. This method allows for better control over reaction conditions and higher yields of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-nitro-1-pyridin-2-yl-propan-1-one.
Reduction: Formation of 2-amino-1-pyridin-2-yl-propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nitro-1-pyridin-2-yl-propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Nitro-1-pyridin-2-yl-propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors and modulating their activity.
Comparación Con Compuestos Similares
2-Nitro-1-pyridin-2-yl-propan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
1-Pyridin-2-yl-propan-2-one: Lacks the nitro group but has a similar pyridine ring and propanol chain.
2-Amino-1-pyridin-2-yl-propan-1-ol: The nitro group is replaced by an amino group.
Uniqueness: 2-Nitro-1-pyridin-2-yl-propan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the same molecule, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
18528-25-1 |
|---|---|
Fórmula molecular |
C8H10ClN2O3- |
Peso molecular |
217.63 g/mol |
Nombre IUPAC |
2-nitro-1-pyridin-2-ylpropan-1-ol;chloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-6(10(12)13)8(11)7-4-2-3-5-9-7;/h2-6,8,11H,1H3;1H/p-1 |
Clave InChI |
CCVDFGARIAHGOA-UHFFFAOYSA-M |
SMILES canónico |
CC(C(C1=CC=CC=N1)O)[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


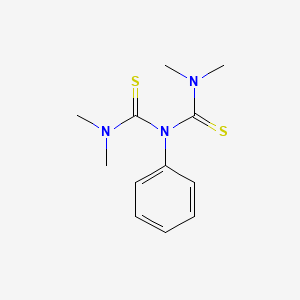

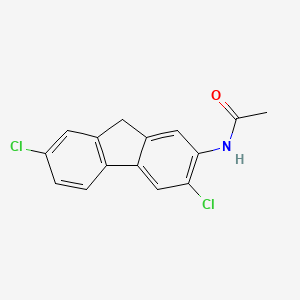
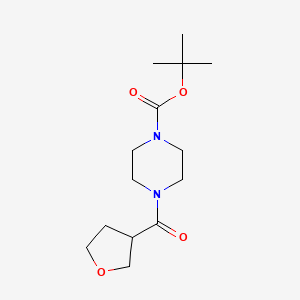
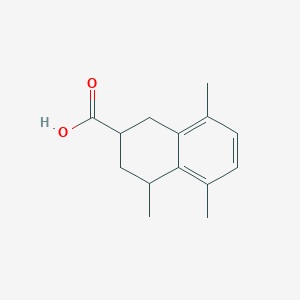
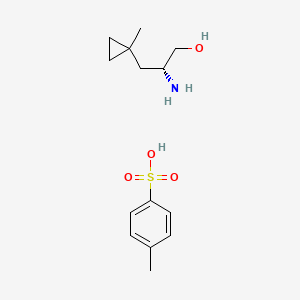
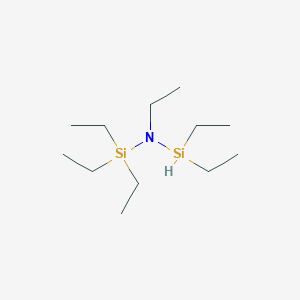
![2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid](/img/structure/B14013185.png)
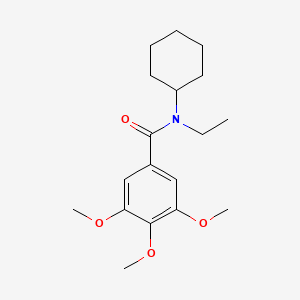
![1-[Butyl(methyl)amino]propan-2-ol](/img/structure/B14013201.png)
![(3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid](/img/structure/B14013208.png)
![tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14013216.png)
